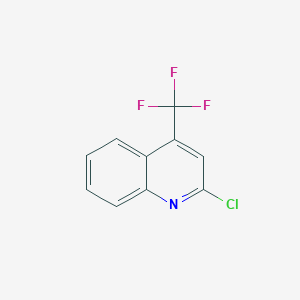

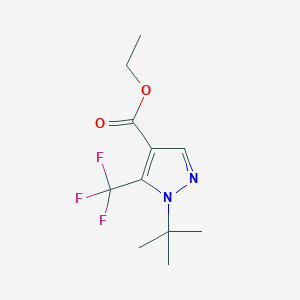

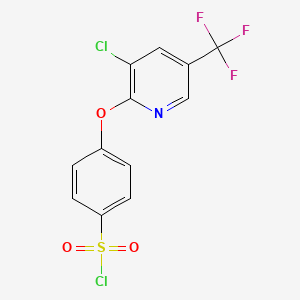

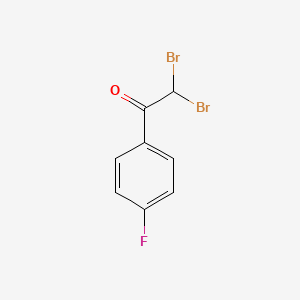

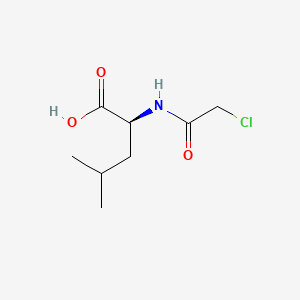

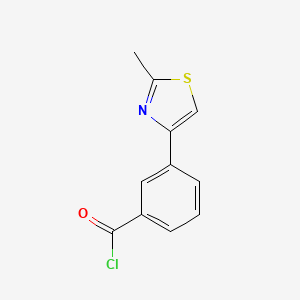

![molecular formula C14H23NO2 B1351227 N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide CAS No. 483968-39-4](/img/structure/B1351227.png)

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide (DOBN) is a bicyclic amide that has been studied for its potential applications in synthetic organic chemistry and biochemistry. It is a versatile molecule that can be used as a building block in the synthesis of various compounds, and has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and biocatalysts. In addition, DOBN has been found to possess biochemical and physiological effects, and has been used in laboratory experiments to investigate its properties.

Aplicaciones Científicas De Investigación

Reaction and Synthesis Techniques

Advanced Synthesis Techniques : The acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides leads to trans-diacetoxy imides of the norbornane series, demonstrating the compound's utility in complex organic synthesis processes (Palchikov et al., 2010).

Catalysis and Oxidation : A practical synthesis route for 9-azabicyclo[3.3.1]nonane N-oxyl, an active organocatalyst for alcohol oxidation, shows the structural analogs' role in enhancing reaction efficiencies (Shibuya et al., 2009).

Subtype Selective Ligands : The 3,7-diazabicyclo[3.3.1]nonane scaffold's modification with different hydrogen bond acceptor systems has been explored for creating high affinity ligands with subtype selectivity for nicotinic acetylcholine receptors, indicating potential biomedical applications (Eibl et al., 2013).

Green Synthesis Approaches : The synthesis of gold nanoparticles using 9-borabicyclo[3.3.1]nonane as a reducing agent showcases the compound's utility in nanomaterial production, offering an eco-friendly alternative to traditional methods (Sardar & Shumaker-Parry, 2009).

Multicomponent Cascade Reactions : The development of a novel protocol for synthesizing functionalized 9-azabicyclo[3.3.1]nonane derivatives via multicomponent cascade reactions highlights the scaffold's versatility in generating complex molecular structures (Duan et al., 2021).

Chemical Transformations and Applications

Chemical Fixation of Carbon Dioxide : N-Heterocyclic olefins, structurally related to the query compound, have been utilized for the chemical fixation of carbon dioxide, showcasing the potential for environmental applications (Saptal & Bhanage, 2016).

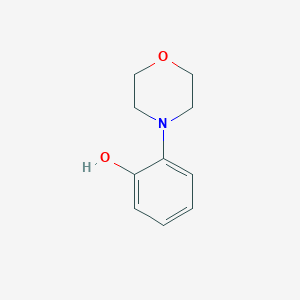

Synthesis of Bridged Morpholines : Descriptions of the synthesis of related bicyclic structures, like 8-oxa-3-aza-bicyclo[3.2.1]octane, provide insight into methods that could be applied to the synthesis and functionalization of N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide derivatives (Zaytsev et al., 2016).

Propiedades

IUPAC Name |

N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-3-15(4-2)14(17)12-8-10-6-5-7-11(9-12)13(10)16/h10-12H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQNRBALVVJKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CC2CCCC(C1)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387829 |

Source

|

| Record name | N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

483968-39-4 |

Source

|

| Record name | N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.